The synthesis of 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves a multi-step reaction sequence. While specific synthetic routes may vary, the general approach includes:
Technical parameters such as reaction temperature, time, and solvent choice play crucial roles in determining the yield and purity of the synthesized compound.
The molecular structure of 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can be represented by its SMILES notation: COC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=S
. This notation indicates that the compound contains:
The three-dimensional conformation of the molecule can be analyzed using computational chemistry methods such as molecular dynamics simulations or density functional theory calculations to understand its stability and reactivity.
1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can participate in various chemical reactions due to its functional groups:
Each reaction's specific conditions—such as temperature, solvent, and catalysts—can significantly influence the outcome.
Further studies involving in vitro and in vivo assays are necessary to elucidate the precise mechanisms.
The physical and chemical properties of 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione include:
These properties are crucial for determining the handling and storage conditions for practical applications.
The applications of 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione span various fields:
Further exploration into these applications could lead to significant advancements in each respective field.
The compound 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione emerges from a century-long evolution in barbiturate chemistry, originating with Adolf von Baeyer’s 1864 synthesis of barbituric acid (1,3-diazinane-2,4,6-trione). Early barbiturates like barbital (1903) and phenobarbital (1912) established the therapeutic significance of the 1,3-diazinane scaffold, primarily as central nervous system depressants. The strategic replacement of the C2 carbonyl oxygen with sulfur—yielding thiobarbiturates—marked a pivotal advancement in the mid-20th century. This molecular modification enhanced lipid solubility and altered electronic distribution, leading to compounds with faster onset and shorter duration of action, exemplified by thiopental’s introduction as an intravenous anesthetic in 1934 [4].
The incorporation of aryl substituents at the N1 position, particularly the ortho-methoxyphenyl moiety in 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, represents a deliberate shift from classical sedative applications toward specialized functions. Research in the 1980s–2000s revealed that such arylthiobarbiturates exhibit unique physicochemical properties exploitable in supramolecular chemistry and materials science. Notably, their hydrogen-bonding motifs—particularly the thiocarbonyl (C=S) and adjacent carbonyls—enable predictable self-assembly behaviors. A 1988 Science publication first demonstrated barbiturate binding via six complementary hydrogen bonds in synthetic receptors, establishing this class as a cornerstone in molecular recognition design [4]. This trajectory reflects a broader transition: once primarily valued as psychoactive drugs, barbiturates like the 2-methoxyphenyl derivative are now leveraged as structural platforms in advanced chemical applications.
Table 1: Key Developments in Barbiturate Derivative Research
Year | Development Milestone | Significance |
---|---|---|
1864 | Synthesis of barbituric acid | Foundation of barbiturate chemistry; unsubstituted 1,3-diazinane-2,4,6-trione core |
1903 | Introduction of barbital | First medicinal barbiturate; established 5,5-dialkyl substitution pattern |
1934 | Commercialization of thiopental | First thiobarbiturate (C2 sulfur replacement); enabled rapid IV anesthesia |
1988 | Barbiturate-based synthetic receptor publication | Validated thiobarbiturates as supramolecular building blocks |
21st c. | N1-arylthiobarbiturate derivatization (e.g., 2-methoxyphenyl) | Shift toward functional materials and specialized biomedical applications |
1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione belongs to two intersecting chemical families defined by specific structural features:
Thiobarbiturates: Characterized by the replacement of the C2 carbonyl oxygen in barbituric acid with sulfur, yielding the 2-sulfanylidene (or 2-thioxo) group. This modification critically alters electronic properties and hydrogen-bonding capacity. The thiocarbonyl group exhibits reduced dipole moment (∼1.7 D) compared to carbonyl (∼2.7 D) but greater polarizability, enhancing van der Waals interactions with hydrophobic protein pockets or synthetic hosts. Additionally, sulfur’s reduced hydrogen-bond acceptor strength relative to oxygen is offset by its role as a superior hydrogen-bond donor when enolized, enabling versatile recognition behavior [4] [6]. The core scaffold is formalized as 2-sulfanylidene-1,3-diazinane-4,6-dione (molecular formula: C₄H₄N₂O₂S, MW: 144.152 g/mol), with the methoxyphenyl substitution at N1 [6].
N1-Aryl-Diazinane-Diones: This subclass features aromatic substituents directly bonded to the ring nitrogen (N1), contrasting with classical barbiturates bearing alkyl or cycloalkyl groups. The 2-methoxyphenyl moiety introduces significant steric and electronic effects:
Table 2: Structural Classification of Key Barbiturate Derivatives
Structural Feature | Classical Barbiturate | Thiobarbiturate | 1-(2-Methoxyphenyl) Derivative |
---|---|---|---|
Core Formula | C₄H₄N₂O₃ | C₄H₄N₂O₂S | C₁₁H₁₀N₂O₃S |
C2 Functional Group | Carbonyl (C=O) | Thiocarbonyl (C=S) | Thiocarbonyl (C=S) |
N1 Substituent | Alkyl/Cycloalkyl | Variable (often alkyl) | 2-Methoxyphenyl |
Characteristic Tautomers | Triketo vs. enol | Thione-thiol vs. enol-thione | Thione-thiol + aryl resonance |
Representative Compound | Phenobarbital | Thiopental | 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
The compound’s systematic name, 1-(2-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, precisely encodes its structure:
This molecular architecture positions it within modern barbiturate research focused on non-CNS applications. Its hydrogen-bonding profile—featuring two flanking carbonyls and a central thiocarbonyl—makes it an ideal candidate for supramolecular assembly, while the electron-rich aryl group facilitates potential applications in optoelectronic materials or as ligands in catalytic complexes [4] [6].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: